Ethyl 2-bromo-6-methylnicotinate
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Overview
Description
Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.
Reduction: Formation of 2-bromo-6-methylnicotinol.
Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.
Scientific Research Applications
Ethyl 2-bromo-6-methylnicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-6-methylnicotinate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-bromo-3-methylnicotinate: The position of the methyl group is different, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Biological Activity
Ethyl 2-bromo-6-methylnicotinate is a compound of significant interest in medicinal chemistry and biological research due to its structural similarities to nicotinic acid and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position and a methyl group at the 6-position of the nicotinic acid structure, with an ethyl ester functional group. This configuration enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes by mimicking nicotinic acid, potentially interfering with enzyme-substrate interactions. This is particularly relevant in studies focusing on metabolic pathways involving nicotinamide adenine dinucleotide (NAD) metabolism.
- Receptor Binding : Its structural similarity to nicotinic acid suggests that it may interact with nicotinic receptors, influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it could contribute to reducing inflammation in various models.
Research Applications
This compound has several applications in scientific research:
- Drug Development : Investigated for its potential use in designing anti-inflammatory and anticancer agents due to its ability to modulate biological pathways related to these diseases.
- Synthesis of Heterocycles : Used as an intermediate in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals .
Case Studies
- Enzymatic Inhibition Study : A study examined the compound's ability to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. Results indicated that this compound could significantly reduce enzymatic activity, suggesting its potential as a therapeutic agent in metabolic disorders .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of this compound in a mouse model of inflammation. The results showed a marked reduction in inflammatory markers, supporting its use as a candidate for treating inflammatory diseases .
Data Summary Table
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 2-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
WLZGPBBRIAEDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Br |
Origin of Product |
United States |
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